molecular formula C11H18FN3O2 B8069528 Dpp-IV-IN-1

Dpp-IV-IN-1

Cat. No. B8069528
M. Wt: 243.28 g/mol
InChI Key: XJGUWEAPKPNAID-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dpp-IV-IN-1 is a useful research compound. Its molecular formula is C11H18FN3O2 and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dpp-IV-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dpp-IV-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DPP-IV inhibitors enhance incretin action, which is beneficial for the treatment of type 2 diabetes. They work by increasing the levels of incretin hormones like GLP-1 and GIP, which stimulate glucose-dependent insulin secretion and have additional effects on beta-cell proliferation and cytoprotection (Drucker, 2003).

  • The application of DPP-IV inhibitors has shown promising results in improving glucose tolerance and insulin response, both in experimental models and human subjects with type 2 diabetes (Demuth, McIntosh, & Pederson, 2005).

  • DPP-IV plays a role in glucose homeostasis and its inhibition improves glucose tolerance and pancreatic islet cell function in type 2 diabetes models and patients (Lambeir, Durinx, Scharpe, & De Meester, 2003).

  • Food-derived DPP-IV inhibitors are being explored as potential functional food ingredients for glycemic regulation. These include hydrolysates of protein from various food sources, as well as peptides and non-protein-derived compounds like polyphenols (Lacroix & Li-Chan, 2016).

  • DPP-IV inhibitors are effective in clinical trials for the management of hyperglycemia in type 2 diabetes, showing efficacy without causing weight gain or hypoglycemia (Green, Flatt, & Bailey, 2006).

  • DPP-IV inhibitors also have potential applications in renal protection, as demonstrated in studies where they have shown to attenuate kidney injury in diabetic models (Liu et al., 2012).

  • In addition to diabetes treatment, DPP-IV inhibitors have shown potential in prolonging islet graft survival in diabetic models, suggesting their use in transplant medicine (Kim, Nian, Doudet, & McIntosh, 2008).

  • DPP-IV inhibitors may have therapeutic applications beyond diabetes, such as in immune modulation and neuroprotection (Juillerat-Jeanneret, 2014).

properties

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN3O2/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13/h8-9,14,16H,3,5-7H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGUWEAPKPNAID-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dpp-IV-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dpp-IV-IN-1
Reactant of Route 2
Reactant of Route 2
Dpp-IV-IN-1
Reactant of Route 3
Dpp-IV-IN-1
Reactant of Route 4
Reactant of Route 4
Dpp-IV-IN-1
Reactant of Route 5
Reactant of Route 5
Dpp-IV-IN-1
Reactant of Route 6
Dpp-IV-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.